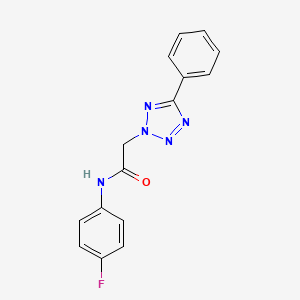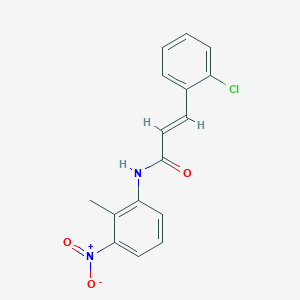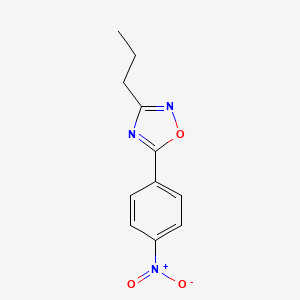
4-methoxy-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MNPA and is a member of the piperidine class of compounds.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to involve its ability to react with ROS and other reactive species in cells. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and Physiological Effects
MNPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. MNPA has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPA in lab experiments is its ability to selectively react with ROS and produce a fluorescent signal. This makes it a useful tool for studying oxidative stress in cells. However, one limitation of using MNPA is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary when using MNPA in lab experiments.
Direcciones Futuras
There are several future directions for research involving MNPA. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to determine the efficacy and safety of MNPA in animal models and clinical trials.
Another area of future research involves the development of new fluorescent probes based on the structure of MNPA. These probes could be used to study a variety of biological processes, including oxidative stress and inflammation.
In conclusion, MNPA is a promising compound that has been widely studied in scientific research. Its ability to selectively react with ROS and produce a fluorescent signal makes it a useful tool for studying oxidative stress in cells. MNPA also has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
MNPA can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to form MNPA.
Aplicaciones Científicas De Investigación
MNPA has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MNPA has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
Another area of research involves the use of MNPA as a potential therapeutic agent for the treatment of various diseases. MNPA has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(2)9-12(10-17(3,4)19-16)18-15(21)11-6-7-14(24-5)13(8-11)20(22)23/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOUUCLXPNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7318124 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)


![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)